(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-formamidotetrahydro-2H-pyran-3,4,5-triyl triacetate
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Overview
Description
(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-formamidotetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-formamidotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the chiral centers. Common synthetic routes may involve the use of acetylation reactions to introduce acetoxy groups and formylation reactions to introduce the formamido group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-formamidotetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-formamidotetrahydro-2H-pyran-3,4,5-triyl triacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound’s reactivity and stability make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-formamidotetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-formamidotetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar in structure but with hydroxyl groups instead of acetoxy groups.
(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-amidotetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar but with an amido group instead of a formamido group.
Uniqueness
The uniqueness of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-formamidotetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H21NO10 |
---|---|
Molecular Weight |
375.33 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-formamidooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H21NO10/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(26-11)16-6-17/h6,11-15H,5H2,1-4H3,(H,16,17)/t11-,12+,13+,14-,15-/m1/s1 |
InChI Key |
FHFSDHZWKANYDD-GZBLMMOJSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)NC=O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC=O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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